molecular formula C11H9NO5S B12214716 3-Isoxazolecarboxylic acid, 4-[4-(methylsulfonyl)phenyl]- CAS No. 1256628-18-8

3-Isoxazolecarboxylic acid, 4-[4-(methylsulfonyl)phenyl]-

Cat. No.: B12214716
CAS No.: 1256628-18-8
M. Wt: 267.26 g/mol
InChI Key: OWZAZKYJXYYTOV-UHFFFAOYSA-N
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Description

3-Isoxazolecarboxylic acid, 4-[4-(methylsulfonyl)phenyl]- is a heterocyclic compound featuring an isoxazole ring substituted with a carboxylic acid group and a 4-(methylsulfonyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoxazolecarboxylic acid, 4-[4-(methylsulfonyl)phenyl]- typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . The reaction conditions often involve mild temperatures and readily available starting materials, ensuring high regioselectivity and yield .

Industrial Production Methods: Industrial production methods for this compound are still under development, with a focus on optimizing yield and reducing production costs. The use of eco-friendly and sustainable synthetic routes is a key consideration in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Isoxazolecarboxylic acid, 4-[4-(methylsulfonyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions include sulfone derivatives, alcohols, aldehydes, and substituted isoxazoles .

Scientific Research Applications

3-Isoxazolecarboxylic acid, 4-[4-(methylsulfonyl)phenyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isoxazolecarboxylic acid, 4-[4-(methylsulfonyl)phenyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt metabolic pathways and cellular processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-Isoxazolecarboxylic acid, 4-[4-(methylsulfonyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylsulfonyl group enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

1256628-18-8

Molecular Formula

C11H9NO5S

Molecular Weight

267.26 g/mol

IUPAC Name

4-(4-methylsulfonylphenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C11H9NO5S/c1-18(15,16)8-4-2-7(3-5-8)9-6-17-12-10(9)11(13)14/h2-6H,1H3,(H,13,14)

InChI Key

OWZAZKYJXYYTOV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CON=C2C(=O)O

Origin of Product

United States

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